molecular formula C16H14ClN3O2 B2865441 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-74-5

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2865441
CAS RN: 937597-74-5
M. Wt: 315.76
InChI Key: LIWUKOYOBBJUTC-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine is a medicinally privileged structure . It is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they are aromatic, stable, flat and are isosteres of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This reaction forms pyrazolo[4,3-b]pyridine-6-carboxylates, which can be further converted to other derivatives .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Functionalization Reactions : The compound has been involved in studies focusing on the functionalization reactions of related pyrazole compounds, contributing to the understanding of their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).
  • Supramolecular Chemistry : Research has included the use of similar pyrazole derivatives in the formation of supramolecular adducts, highlighting their role in the creation of complex molecular structures (Fang et al., 2020).
  • Novel Compound Synthesis : Studies have also explored the synthesis of novel pyrazole-based compounds, indicating the versatility of these molecules in chemical synthesis (Flefel et al., 2018).

Pharmaceutical and Biological Research

  • Drug Design : Pyrazole derivatives have been investigated in the context of drug design, showing potential as scaffolds for developing new pharmaceuticals (Stepanenko et al., 2011).
  • Antimicrobial Activity : Research on related pyrazole compounds has demonstrated antimicrobial and antimycobacterial activities, suggesting potential applications in treating infections (Sidhaye et al., 2011).
  • Antioxidant Properties : Studies have also focused on the antioxidant properties of pyrazolopyridine derivatives, which could be relevant in managing oxidative stress-related conditions (Gouda, 2012).

Material Science and Catalysis

  • Catalytic Applications : Pyrazole derivatives have been explored as catalysts in ethylene oligomerization reactions, indicating their potential use in industrial processes (Nyamato, Ojwach, & Akerman, 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of the pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .

Pharmacokinetics

The benzylic position in similar compounds is known to undergo reactions such as free radical bromination and nucleophilic substitution , which could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .

Future Directions

The future directions in the research of similar compounds often involve the synthesis of a combinatorial library of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold . These compounds are then evaluated for their biological activities .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWUKOYOBBJUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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